molecular formula C16H10O4 B11461055 2,3-Dihydroanthra[2,3-b][1,4]dioxine-6,11-dione

2,3-Dihydroanthra[2,3-b][1,4]dioxine-6,11-dione

Cat. No.: B11461055
M. Wt: 266.25 g/mol
InChI Key: QIDVZDREYLTRSB-UHFFFAOYSA-N
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Description

2,3-Dihydroanthra[2,3-b][1,4]dioxine-6,11-dione is a heterocyclic compound that belongs to the class of anthraquinone derivatives This compound is characterized by the presence of a dioxine ring fused to an anthraquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroanthra[2,3-b][1,4]dioxine-6,11-dione typically involves the heterocyclization of anthraquinone derivatives. One common method involves the reaction of 2-bromo-1,4-dihydroxyanthraquinone with amino alcohols under stringent conditions to form the desired dioxine ring . Another approach includes the use of 2,3-dibromoquinizarin, which undergoes methylation and subsequent cyclization to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on improving yield and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroanthra[2,3-b][1,4]dioxine-6,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different physical and chemical properties depending on the introduced functional groups.

Scientific Research Applications

2,3-Dihydroanthra[2,3-b][1,4]dioxine-6,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydroanthra[2,3-b][1,4]dioxine-6,11-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication . These interactions make it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydroanthra[2,3-b][1,4]dioxine-6,11-dione is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

2,3-dihydronaphtho[3,2-g][1,4]benzodioxine-6,11-dione

InChI

InChI=1S/C16H10O4/c17-15-9-3-1-2-4-10(9)16(18)12-8-14-13(7-11(12)15)19-5-6-20-14/h1-4,7-8H,5-6H2

InChI Key

QIDVZDREYLTRSB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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